molecular formula C20H20N4O2S2 B2729823 N-(2,3-dimethylphenyl)-2-((5-(2-phenylacetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide CAS No. 392294-22-3

N-(2,3-dimethylphenyl)-2-((5-(2-phenylacetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide

Cat. No. B2729823
CAS RN: 392294-22-3
M. Wt: 412.53
InChI Key: LMOIDGYWHFGVPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,3-dimethylphenyl)-2-((5-(2-phenylacetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C20H20N4O2S2 and its molecular weight is 412.53. The purity is usually 95%.
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Scientific Research Applications

Glutaminase Inhibition

Research has demonstrated the synthesis and pharmacological evaluation of BPTES analogs, including derivatives of "N-(2,3-dimethylphenyl)-2-((5-(2-phenylacetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide," for their role as glutaminase inhibitors. These inhibitors have been investigated for their potential in attenuating cancer cell growth, with one analog showing comparable potency to BPTES and better solubility, highlighting its therapeutic potential in cancer treatment by inhibiting the glutaminase enzyme, crucial for cancer cell proliferation (Shukla et al., 2012).

Anticancer Activities

Several studies have synthesized derivatives of the specified compound to evaluate their anticancer activities. For instance, derivatives were tested against a panel of human tumor cell lines, showing reasonable activity against certain cancer types, particularly melanoma. These findings suggest the potential of these compounds in cancer therapy by targeting specific cancer cell lines (Duran & Demirayak, 2012).

Molecular Modeling and Pharmacological Evaluation

The compound and its analogs have also been subjected to molecular modeling and pharmacological evaluation, exploring their anti-inflammatory and analgesic properties. These studies aim to understand the compounds' mechanism of action and identify specific molecular targets, providing insights into their potential therapeutic applications beyond cancer treatment (Shkair et al., 2016).

Synthesis and Evaluation as VEGFR-2 Inhibitors

Research on novel 2-acetamide-5-phenylthio-1,3,4-thiadiazole derivatives has shown potential as VEGFR-2 inhibitors, highlighting their role in anti-proliferative activity against various cancer cell lines. These compounds have been evaluated for their ability to inhibit cancer cell growth, suggesting their utility in targeting vascular endothelial growth factors involved in tumor angiogenesis and metastasis (Toolabi et al., 2022).

properties

IUPAC Name

N-[5-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O2S2/c1-13-7-6-10-16(14(13)2)21-18(26)12-27-20-24-23-19(28-20)22-17(25)11-15-8-4-3-5-9-15/h3-10H,11-12H2,1-2H3,(H,21,26)(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMOIDGYWHFGVPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CSC2=NN=C(S2)NC(=O)CC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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